![molecular formula C8H13ClN4O2 B2541351 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2138240-22-7](/img/structure/B2541351.png)

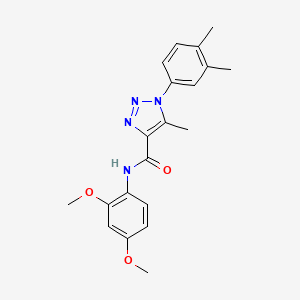

5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of carboxylic acids with appropriate hydrazides or carboxylates. For instance, novel derivatives have been synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another synthesis route involves the reaction of chloro derivatives with amines or hydrazines to yield 2-amino- and 2-hydrazino-1,3,4-oxadiazoles . These methods could potentially be adapted for the synthesis of the compound , by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as IR, (1)H NMR, and HRMS. X-ray diffraction analysis is also employed to determine the spatial structure of these compounds . Theoretical calculations, such as AM1, can be used to predict the favored conformations of these heterocyclic systems . These techniques would be relevant for analyzing the molecular structure of "5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride".

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their reactions with amines and hydrazines . Additionally, cyclization reactions are common, as seen in the synthesis of isoxazolo[5,4-b]pyridin-6(7H)-ones from 3,4-dihydro-2(1H)-pyridones . These reactions could provide insights into the potential reactivity of the compound , especially in the context of forming new heterocyclic systems.

Physical and Chemical Properties Analysis

The optical properties of 1,3,4-oxadiazole derivatives are characterized by their UV-vis absorption and fluorescence spectral characteristics, which are influenced by substituents on the aryl ring and the solvent polarity . The biological screening of these compounds, such as their anticancer activity, is also an important aspect of their chemical properties . These findings could be extrapolated to predict the physical and chemical properties of "5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride", although direct studies would be necessary for accurate characterization.

Aplicaciones Científicas De Investigación

Anticancer Properties

- Synthesized 1,3,4-oxadiazoles, including compounds similar to the specified chemical, demonstrated significant cytotoxicity against various human cancer cell lines, suggesting potential as anticancer agents. The Mannich bases of these compounds, specifically, showed potent activity against gastric cancer cells, indicating their relevance in cancer research (Abdo & Kamel, 2015).

Antibacterial and Antimicrobial Activities

- Various 1,3,4-oxadiazole derivatives, which are structurally related to the chemical , have been synthesized and evaluated for their antibacterial properties. These compounds showed effectiveness against several bacterial strains, highlighting their potential in antimicrobial research (Hui et al., 2002).

- Novel 1,3,4-oxadiazole derivatives have been assessed for their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. Such studies indicate the compound's potential use in addressing tuberculosis and related infections (Asif & Imran, 2020).

Antiprotozoal Activity

- The synthesis of novel 1,2,4-oxadiazolyl pyrrolo triazole diones demonstrated anti-protozoal and anti-cancer properties. This highlights the chemical's potential in treating protozoal infections and cancer (Dürüst et al., 2012).

Chemical Synthesis and Characterization

- Research on the synthesis and reactions of 1,3,4-oxadiazoles, including derivatives similar to the chemical in focus, has contributed to understanding their chemical properties and potential applications in various fields, including material science and pharmacology (Hamad, 1990).

Metabolic Studies

- Metabolic studies of related 1,3,4-oxadiazole compounds provide insights into their biotransformation in various animal models. This is crucial for understanding their pharmacokinetics and potential therapeutic applications (Johnson et al., 2008).

Propiedades

IUPAC Name |

5-[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H/t5-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIJTSNNTGVWKL-XMLTWROESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2(CN1)C3=NN=C(O3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2COC[C@]2(CN1)C3=NN=C(O3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)